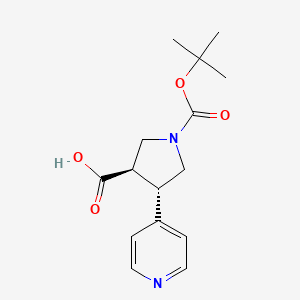

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

説明

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a pyridinyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives and pyrrolidine.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.

Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

Pyridinyl Substitution: The pyridinyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

In an industrial setting, the synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid involves large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyridinyl group using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation

Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can lead to partially or fully reduced pyridinyl derivatives.

科学的研究の応用

Chemistry

In organic synthesis, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid serves as a versatile intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.

Biology

The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets selectively.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including drugs targeting neurological and inflammatory diseases.

Industry

Industrially, it is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty materials.

作用機序

The mechanism by which (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π stacking interactions, while the Boc-protected amine can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyridin-3-yl group.

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyridin-2-yl group.

Uniqueness

The unique positioning of the pyridinyl group at the 4-position and the specific stereochemistry of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid confer distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

生物活性

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group, which is significant in medicinal chemistry for its potential biological activities and applications in drug design. The compound's structure allows for diverse interactions with biological macromolecules, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 292.33 g/mol. The presence of both a carboxylic acid and a pyridine moiety enhances its potential for biological activity.

Synthesis

The synthesis of this compound often involves multiple steps, including:

- Protection of the amine group using tert-butoxycarbonyl.

- Formation of the pyrrolidine core.

- Introduction of the pyridine ring.

Recent advancements have explored microwave-assisted synthesis and solvent-free conditions to improve yields and reduce reaction times.

Research indicates that compounds with similar structures exhibit various biological activities, including:

Case Studies and Research Findings

- Antitumor Activity : A study involving pyrrolidine derivatives demonstrated that modifications at the 3 and 4 positions can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound were tested against L5178Y lymphoma cells, showing promising results in inhibiting DNA synthesis .

- Interaction Studies : Interaction studies focus on understanding how this compound engages with various biological macromolecules. The unique stereochemistry and functional groups allow it to bind effectively to target proteins, potentially altering their function.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Contains a methyl group on the pyridine ring | Simple structure; less complex interactions |

| 5-Hydroxypyrrolidinone | Hydroxylated pyrrolidine derivative | Exhibits different solubility properties |

| Pyrrolidinecarboxylic Acid | Similar carboxylic acid functionality | Lacks the pyridine ring; different biological activities |

The unique aspects of this compound lie in its specific stereochemistry and dual functional groups, which enhance its potential for diverse biological interactions .

Pharmacological Potential

Given its structural characteristics, this compound may serve as a lead candidate for drug development targeting various diseases, particularly cancer and infections. Ongoing research is essential to elucidate its full pharmacological profile and therapeutic applications.

特性

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDFVFXHFCNQX-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718506 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-54-5 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。